molecular formula C5H8ClNO B6209523 3-ethynyloxetan-3-amine hydrochloride CAS No. 2387600-43-1

3-ethynyloxetan-3-amine hydrochloride

Cat. No.: B6209523
CAS No.: 2387600-43-1
M. Wt: 133.6
InChI Key:
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Description

3-ethynyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNO It is characterized by the presence of an oxetane ring, an ethynyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyloxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethynyl-substituted precursor with an amine group, followed by cyclization to form the oxetane ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethynyloxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the oxetane ring or the ethynyl group.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of amine derivatives.

Scientific Research Applications

3-ethynyloxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the structure of biomolecules, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynyloxetan-3-ol
  • 3-ethynyloxetan-3-carboxylic acid
  • 3-ethynyloxetan-3-amine

Uniqueness

3-ethynyloxetan-3-amine hydrochloride is unique due to the presence of both an ethynyl group and an oxetane ring, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.

Properties

CAS No.

2387600-43-1

Molecular Formula

C5H8ClNO

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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